7-Hydroxytrichodermol
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Overview
Description
7-Hydroxytrichodermol is a trichothecene mycotoxin produced by the fungus Myrothecium roridum . Trichothecenes are a group of sesquiterpenoid compounds known for their toxic effects on eukaryotic cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxytrichodermol typically involves the cultivation of Myrothecium roridum under specific conditions that promote the production of simple trichothecenes rather than macrocyclic ones . The fungus is grown in a nutrient-rich medium, and the compound is extracted and purified using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound is not widely established due to its toxic nature. the compound can be produced in controlled laboratory settings for research purposes. The process involves large-scale fermentation of Myrothecium roridum, followed by extraction and purification .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxytrichodermol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, altering the compound’s structure.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can produce halogenated derivatives .
Scientific Research Applications
7-Hydroxytrichodermol has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of trichothecenes.
Biology: Researchers use it to investigate the biological effects of trichothecenes on eukaryotic cells.
Medicine: Its cytotoxic properties make it a candidate for developing anti-cancer agents.
Industry: It is studied for its potential use in controlling plant pathogens due to its antifungal properties.
Mechanism of Action
The mechanism of action of 7-Hydroxytrichodermol involves the inhibition of protein synthesis in eukaryotic cells. It binds to the ribosome, preventing the elongation of the polypeptide chain during translation. This inhibition leads to cell death, making it a potent cytotoxic agent .
Comparison with Similar Compounds
- Trichothecolone
- 7-Hydroxyscirpene
- 8-Deoxy-trichothecin
Comparison: 7-Hydroxytrichodermol is unique among trichothecenes due to its specific hydroxylation pattern, which influences its biological activity. Compared to trichothecolone and 7-hydroxyscirpene, it exhibits distinct cytotoxic properties and a different spectrum of activity against various cell lines .
Properties
CAS No. |
99624-08-5 |
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Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(2S,3R,7R,9R,11R)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-3,11-diol |
InChI |
InChI=1S/C15H22O4/c1-8-4-9(16)13(2)11(5-8)19-12-6-10(17)14(13,3)15(12)7-18-15/h5,9-12,16-17H,4,6-7H2,1-3H3/t9-,10-,11-,12-,13+,14?,15?/m1/s1 |
InChI Key |
HSKDIWXLQLBLPQ-HRDJXZGKSA-N |
SMILES |
CC1=CC2C(C(C1)O)(C3(C(CC(C34CO4)O2)O)C)C |
Isomeric SMILES |
CC1=C[C@@H]2[C@]([C@@H](C1)O)(C3([C@@H](C[C@H](C34CO4)O2)O)C)C |
Canonical SMILES |
CC1=CC2C(C(C1)O)(C3(C(CC(C34CO4)O2)O)C)C |
Synonyms |
7-hydroxytrichodermol |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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